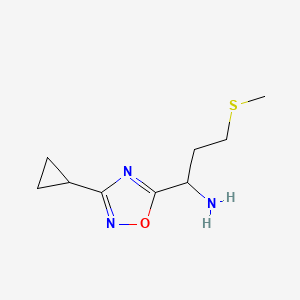

1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfanyl)propan-1-amine

Description

1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfanyl)propan-1-amine is a small organic molecule featuring a 1,2,4-oxadiazole ring substituted with a cyclopropyl group at the 3-position and a propan-1-amine chain modified with a methylsulfanyl (methylthio) group at the 3-position. The compound’s molecular formula is C₉H₁₄N₃OS, with a molecular weight of 228.30 g/mol (calculated from evidence) . The cyclopropyl moiety enhances rigidity and modulates lipophilicity, while the methylsulfanyl group contributes to both electronic and steric properties.

Properties

IUPAC Name |

1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-3-methylsulfanylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3OS/c1-14-5-4-7(10)9-11-8(12-13-9)6-2-3-6/h6-7H,2-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPQOCFPXADGIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C1=NC(=NO1)C2CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfanyl)propan-1-amine typically involves multiple steps:

Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Cyclopropyl Group: This step might involve cyclopropanation reactions using reagents like diazomethane.

Attachment of the Methylsulfanyl Group: This can be done through nucleophilic substitution reactions using methylthiolating agents.

Final Assembly: The final compound is assembled through a series of coupling reactions, often using amine protection and deprotection strategies.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfanyl)propan-1-amine can undergo various chemical reactions:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Acyl chlorides, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones.

Scientific Research Applications

1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfanyl)propan-1-amine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential applications in drug development. This article explores its scientific research applications, synthesizing findings from diverse sources to provide comprehensive insights into its utility.

Anticancer Activity

Research has indicated that derivatives of oxadiazoles exhibit significant anticancer properties. The incorporation of the cyclopropyl group may enhance the binding affinity to cancer-related targets. A study demonstrated that similar compounds showed selective inhibition against cancer cell lines, suggesting that this compound could be explored further for its anticancer potential .

Neurological Disorders

The compound's structure suggests potential activity at muscarinic receptors, particularly M1 receptor agonism. Compounds with similar structures have been shown to exhibit partial agonist properties at muscarinic receptors, which are implicated in cognitive functions and memory. This positions the compound as a candidate for treating neurological disorders such as Alzheimer's disease .

Antimicrobial Properties

The oxadiazole moiety is often associated with antimicrobial activity. Preliminary studies on related compounds have shown efficacy against various bacterial strains, indicating that this compound could also be evaluated for its antimicrobial properties .

Drug Development and Synthesis

The synthesis of this compound can be achieved through multi-component reactions (MCR), which streamline the process of developing complex molecules. This method not only enhances yield but also reduces the number of purification steps required .

Case Studies

Mechanism of Action

The mechanism of action of 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfanyl)propan-1-amine would depend on its specific biological targets. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Below is a detailed comparison of the target compound with analogs that share structural similarities, focusing on substituent variations, physicochemical properties, and reported applications.

Table 1: Key Structural and Functional Comparisons

Key Observations

The methylsulfonyl group in the cyclopentyl analog significantly increases polarity, making it more suitable for aqueous environments .

Steric and Electronic Modifications: Branched alkyl groups (isopropyl) or bulky substituents (cyclopentyl) may hinder binding to sterically constrained targets compared to the smaller cyclopropyl .

Pyridine-containing derivatives (e.g., pyridin-2-ylmethyl) may exhibit improved solubility and pharmacokinetic profiles due to hydrogen-bonding capabilities .

Biological Activity

1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfanyl)propan-1-amine is a compound of interest due to its potential biological activities, particularly in the context of muscarinic receptor modulation. This article reviews the synthesis, physicochemical properties, and biological activity of this compound based on diverse research findings.

Synthesis and Structural Properties

The synthesis of this compound involves the formation of the oxadiazole ring and subsequent functionalization to introduce the methylsulfanyl and propanamine groups. The compound's structure is characterized by its unique cyclopropyl moiety and oxadiazole core, which contribute to its biological activity.

Table 1: Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂N₄OS |

| Molecular Weight | 216.28 g/mol |

| SMILES | CC(C(=NO)C1=NC(=N1)C2CC2)N |

| InChI | InChI=1S/C9H12N4OS/c1-6(2)7(3)8(10)9(11)12/h6H,2H2,1H3,(H,N)(H,N)(H,N)(H,N) |

Biological Activity

The compound exhibits notable activity as a muscarinic receptor modulator . Specifically, it has been identified as a functionally selective M₁ partial agonist with antagonist properties at M₂ and M₃ muscarinic receptors. This selectivity suggests potential therapeutic applications in conditions where modulation of the cholinergic system is beneficial.

The mechanism through which this compound exerts its effects involves binding to muscarinic receptors, leading to a range of physiological responses. The partial agonist activity at M₁ receptors may enhance cognitive functions, while antagonist activity at M₂ and M₃ receptors may mitigate unwanted side effects associated with overstimulation.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds within the oxadiazole class. For instance:

- Muscarinic Receptor Studies : Research has demonstrated that derivatives of cyclopropyloxadiazole compounds show varying degrees of selectivity and efficacy at different muscarinic receptor subtypes. In vitro assays revealed that this compound could selectively activate M₁ receptors while inhibiting M₂ and M₃ receptors' activity .

- Pharmacokinetics : Studies on similar compounds have indicated that modifications in structure can significantly influence solubility and bioavailability. The presence of a methylsulfanyl group may enhance metabolic stability compared to non-modified counterparts .

Table 2: Comparative Biological Activity

| Compound | M₁ Agonist Activity | M₂ Antagonist Activity | M₃ Antagonist Activity |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| Related Cyclopropyloxadiazole Derivative | Moderate | High | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.